molecular formula C9H11BrClNO B6218393 (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride CAS No. 2751603-17-3

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride

Cat. No. B6218393
CAS RN: 2751603-17-3
M. Wt: 264.5
InChI Key:
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Description

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride, also known as 4S-BPA-HCl, is a synthetic organic compound. It is a white to off-white crystalline solid that is soluble in water and alcohol. 4S-BPA-HCl is a versatile compound that has been used in a variety of scientific research applications, including medicinal chemistry, drug development, and biochemistry.

Mechanism of Action

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride is an organic compound that is used in a variety of scientific research applications. The mechanism of action of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride is not well understood, but it is believed to interact with proteins and enzymes in a variety of ways. (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride has been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids, proteins, and lipids. It has also been shown to interact with proteins and enzymes involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride can inhibit the activity of enzymes involved in the synthesis of nucleic acids, proteins, and lipids. It has also been shown to inhibit the activity of proteins and enzymes involved in the regulation of cell growth and differentiation. In vivo studies have shown that (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride can reduce inflammation, decrease pain, and improve cognitive performance.

Advantages and Limitations for Lab Experiments

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride has a variety of advantages and limitations for use in laboratory experiments. One advantage of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride is its ability to be used in a variety of synthetic reactions. This makes it a versatile compound for medicinal chemistry and drug development. Additionally, (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of drugs on the body. One limitation of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride is that it is not water soluble. This can limit its use in certain experiments where solubility is a factor.

Future Directions

There are a variety of future directions for the use of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride in scientific research. One potential direction is the use of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride in drug discovery and development. (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride can be used to synthesize a variety of compounds, making it a useful tool for medicinal chemistry. Additionally, (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of drugs on the body. Other potential directions for the use of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride include the study of its mechanism of action, the study of its effects on cell growth and differentiation, and the development of new synthetic reactions for the synthesis of compounds.

Synthesis Methods

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride is synthesized through a two-step reaction. The first step involves the reaction of 4-bromobenzoic acid with 4-aminobenzoic acid in the presence of a base, such as sodium hydroxide. This reaction produces (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride. The second step involves the addition of hydrochloric acid to the reaction mixture, which converts the (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride to the hydrochloride salt form.

Scientific Research Applications

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride has been used in a variety of scientific research applications. It has been used in medicinal chemistry, drug development, and biochemistry. In medicinal chemistry, (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride has been used to synthesize a variety of compounds, including antipsychotics, anti-inflammatory agents, and analgesics. In drug development, (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride has been used to synthesize a variety of compounds, including antineoplastics, antibiotics, and antivirals. In biochemistry, (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride has been used to synthesize a variety of compounds, including enzymes and proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-hydroxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "4-bromoaniline", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 2-hydroxybenzaldehyde and ethyl acetoacetate in ethanol with ammonium acetate as a catalyst to form 3-(2-hydroxyphenyl)-3-oxopropanenitrile.", "Step 2: Reduction of 3-(2-hydroxyphenyl)-3-oxopropanenitrile with sodium borohydride in ethanol to form 3-(2-hydroxyphenyl)-3-hydroxypropanenitrile.", "Step 3: Cyclization of 3-(2-hydroxyphenyl)-3-hydroxypropanenitrile with hydrochloric acid in ethanol to form (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride.", "Step 4: Isolation of the product by filtration and washing with diethyl ether and water." ] }

CAS RN

2751603-17-3

Molecular Formula

C9H11BrClNO

Molecular Weight

264.5

Purity

95

Origin of Product

United States

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